![molecular formula C15H14ClNO4S B1592952 Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate CAS No. 914221-64-0](/img/structure/B1592952.png)

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

Overview

Description

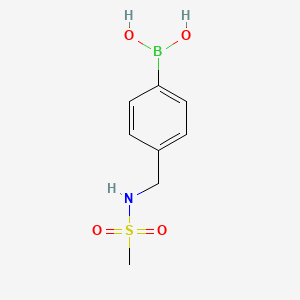

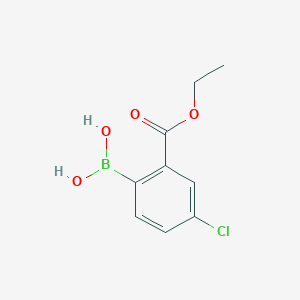

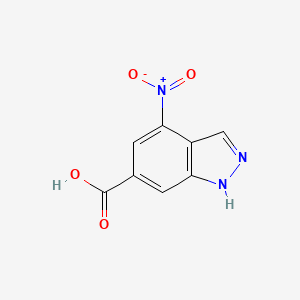

“Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate” is a chemical compound with the molecular formula C15H14ClNO4S . It has an average mass of 339.794 Da and a monoisotopic mass of 339.033203 Da .

Synthesis Analysis

The synthesis of “this compound” involves taking 4-chloro-2-aminobenzoic acid as a raw material and subjecting it to an esterification reaction. The product is then subjected to diazotization and the Sandmeyer reaction to prepare methyl 4-chloro-2-(chlorosulfonyl)benzoate .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H14ClNO4S . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 481.3±55.0 °C and a predicted density of 1.376±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications

Chemical Synthesis and Industrial Production

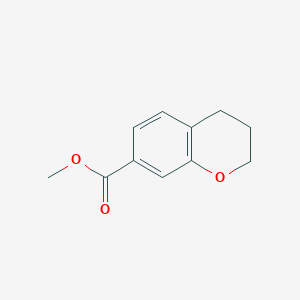

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is an important intermediate in the synthesis of Tianeptine, an antidepressant. A study describes the synthesis process involving diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, achieving a total yield of 44.2%. This process is noted for its suitability for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).

Biological Potential and Enzyme Inhibition

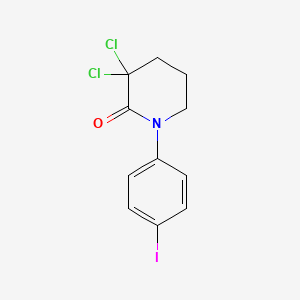

Research on sulfonamide hybrid Schiff bases of anthranilic acid, which involves the synthesis of various compounds using this compound, revealed significant biological potential. These compounds were found to inhibit AChE and BChE enzymes, with some demonstrating high inhibition rates. Molecular docking studies supported these findings, suggesting potential applications in the treatment of diseases related to enzyme dysfunction (Kausar et al., 2019).

Synthetic Utility in Organic Chemistry

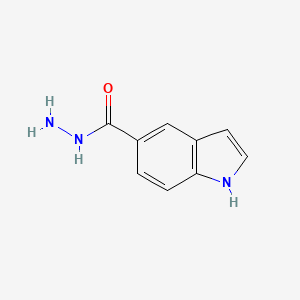

This compound has been used in organic chemistry for the synthesis of various derivatives. For example, it served as a precursor in the creation of novel anion sensors with significant spectroscopic and colorimetric properties. These developments in sensor technology, particularly for F- sensing, highlight its utility in creating specialized chemical sensors (Ma et al., 2013).

Environmental and Chemical Reactions

The compound has been involved in studies examining its transformations under various chemical conditions. For instance, one study focused on the reactions of sulfamethoxazole with chlorine, which is relevant to understanding the fate of similar compounds in municipal wastewaters and affected drinking waters. This research is crucial for environmental chemistry and wastewater treatment (Dodd & Huang, 2004).

Potential in Drug Development

The molecule has shown potential in drug development. For example, its derivatives have been studied for antimicrobial properties against various pathogens, indicating its role in the development of new antibacterial agents. Computational docking studies have also been conducted to predict its efficacy and interaction with bacterial targets (Saleem et al., 2018).

Safety and Hazards

properties

IUPAC Name |

methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-17(12-6-4-3-5-7-12)22(19,20)14-10-11(16)8-9-13(14)15(18)21-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMBGBBQJFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647553 | |

| Record name | Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914221-64-0 | |

| Record name | Methyl 4-chloro-2-[(methylphenylamino)sulfonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914221-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)